
N-Desmethylclozapine vs clozapine receptor
affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-Desmethylclozapine

CAS No.: 6104-71-8

Cat. No.: S537484

Get Quote

Receptor Affinity and Activity Profile

Receptor Clozapine
N-Desmethylclozapine
(NDMC)

Key Experimental Findings

M1
Muscarinic

++ (Antagonist)
[1]

+++ (Partial/Full Agonist)
[2] [3]

NDMC EC₅₀ = 115 nM; 50% of ACh
response; potentiates NMDA currents

in hippocampus via M1 [2].

M4
Muscarinic

++ (Partial

Agonist) [4]

+++ (Partial Agonist) [3] Clozapine is a partial agonist at M4

receptors [4].

D2
Dopamine

+ (Antagonist) [5]

[4]

+/– (Weak Partial Agonist

in some assays) [5]

NDMC showed weak, transient

agonist actions at D2 in specific
signaling pathways (e.g., Ca²⁺

liberation, GIRK currents) [5].

5-HT₁A
Serotonin

+ (Low Partial

Agonist) [5]

++ (Moderate Partial

Agonist) [5]

NDMC was a more efficacious partial

agonist than clozapine in
[(³⁵)S]GTPγS binding and ERK1/2

phosphorylation assays [5].
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Receptor Clozapine
N-Desmethylclozapine
(NDMC)

Key Experimental Findings

5-HT₂C
Serotonin

+++ (Antagonist)

[6]

Potent Antagonist [6] NDMC's potent 5-HT₂C antagonism is

a proposed mechanism for clozapine-
induced weight gain [6].

δ-Opioid
(DOR)

Low affinity,
minimal agonist

activity [7]

+++ (Full Agonist) [7] NDMC acted as a full agonist in
[³⁵S]GTPγS binding (pEC₅₀=7.24) and

cAMP inhibition assays at cloned
human receptors [7].

Key Experimental Methodologies

The data in the table above is derived from robust and diverse experimental protocols. Here are the details of

the key methodologies used in the cited research.

Radioligand Binding Studies

Purpose: To determine the affinity (how tightly a drug binds) of clozapine and NDMC for various

receptors.
Typical Protocol: Cell membranes expressing a specific human receptor (e.g., M1-M5) are incubated

with a known radioactive ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors). The test
compound (clozapine or NDMC) is added at increasing concentrations to compete with the

radioactive ligand. The concentration that displaces 50% of the radioactive ligand (IC₅₀) is calculated,
from which the inhibition constant (Kᵢ) is derived [2].

Functional Agonism/Antagonism Assays

Purpose: To determine if a drug that binds to a receptor activates it (agonist), blocks it (antagonist),
or partially activates it (partial agonist).

Intracellular Calcium Flux (FLIPR): Used for Gq-coupled receptors like M1/M3. Cells expressing the
receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation triggers calcium

release, which is measured as a fluorescence increase. An agonist like NDMC produces a
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concentration-dependent increase, allowing calculation of its potency (EC₅₀) and efficacy (% of

maximum acetylcholine response) [2].
[³⁵S]GTPγS Binding: Used for Gi/o-coupled receptors (e.g., M2/M4, D2, 5-HT₁A, δ-opioid). Receptor

activation stimulates the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins.
Agonist efficacy is measured by the increase in bound radioactivity [2] [5] [7].

Cyclic AMP (cAMP) Assays: For Gi/o-coupled receptors, agonists inhibit forskolin-stimulated cAMP
production. This method confirmed NDMC's full agonist activity at the δ-opioid receptor [7].

In Vivo Microdialysis

Purpose: To measure changes in neurotransmitter release in the brain of living, behaving animals.

Typical Protocol: A probe is implanted in a specific brain region (e.g., medial prefrontal cortex) of a
rat. The probe is perfused with a fluid that mimics cerebrospinal fluid. Neurotransmitters like

dopamine and acetylcholine diffuse into the probe and are collected and quantified using HPLC. This
method demonstrated that NDMC increases ACh and DA release in the cortex via M1 receptor

stimulation, an effect blocked by the M1 antagonist telenzepine [1].

Signaling Pathways and Functional Outcomes

The distinct receptor activities of clozapine and NDMC translate into different effects on cellular signaling

and brain function. The following diagram illustrates the key pathways and outcomes associated with

NDMC's unique receptor profile.
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Primary Receptors Activated

Key Signaling Pathways & Outcomes

M1 Agonism (Gq-coupled) δ-Opioid Agonism (Gi-coupled)

NDMC

M1 Muscarinic
Receptor

δ-Opioid Receptor
(DOR)

Activates
Phospholipase C

Inhibits
Adenylyl Cyclase

Stimulates
ERK1/2 Phosphorylation

↑ IP3 & DAG

↑ Intracellular Ca²⁺

Potentiates
NMDA Receptor Currents ↑ Cortical ACh & DA Release

↓ cAMP

Click to download full resolution via product page

Research Implications and Future Directions

The unique pharmacology of NDMC has significant implications for understanding clozapine's efficacy and

for developing new therapies.

Contributing to Clozapine's Unique Efficacy: NDMC's M1 muscarinic and δ-opioid agonist
activities are not shared by most other antipsychotics and are believed to contribute to clozapine's
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superior efficacy in treatment-resistant schizophrenia, particularly for cognitive and negative

symptoms [2] [8] [7]. The M1-mediated potentiation of NMDA receptor function may help address the
hypothesized NMDA receptor hypofunction in schizophrenia [2].

Clinical Monitoring and Personalization: The ratio of clozapine to NDMC (CNR) in a patient's blood
varies considerably and can be influenced by factors like co-medication [6]. Research is exploring

whether manipulating this ratio could optimize efficacy and minimize side effects.
A Template for Novel Drug Development: NDMC's profile has validated M1/M4 muscarinic
receptor agonism as a promising mechanism for treating schizophrenia and other neuropsychiatric
disorders [4] [8]. This has directly influenced the development of new antipsychotic classes, such as

the muscarinic agonist xanomeline (in KarXT) and the M4-preferring positive allosteric modulator
emraclidine [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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